Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride
CAS No.: 1423024-40-1
Cat. No.: VC3084336
Molecular Formula: C9H20Cl2N2O2
Molecular Weight: 259.17 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride - 1423024-40-1](/images/structure/VC3084336.png)
Specification
CAS No. | 1423024-40-1 |
---|---|
Molecular Formula | C9H20Cl2N2O2 |
Molecular Weight | 259.17 g/mol |
IUPAC Name | methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate;dihydrochloride |
Standard InChI | InChI=1S/C9H18N2O2.2ClH/c1-13-9(12)7-11-4-2-3-8(5-10)6-11;;/h8H,2-7,10H2,1H3;2*1H |
Standard InChI Key | FYNDFQIKLLYENX-UHFFFAOYSA-N |
SMILES | COC(=O)CN1CCCC(C1)CN.Cl.Cl |
Canonical SMILES | COC(=O)CN1CCCC(C1)CN.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride is characterized by a piperidine ring with specific functional group substitutions. The compound contains an aminomethyl group attached to the piperidine ring, along with an acetate moiety.
Basic Identification Data
Parameter | Value |
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CAS Number | 1423024-40-1 |
Molecular Formula | C₉H₂₀Cl₂N₂O₂ |
Molecular Weight | 259.18 g/mol |
IUPAC Name | methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate; dihydrochloride |
Appearance | Powder |
Storage Conditions | Room Temperature |
The compound's chemical structure features a piperidine ring with an aminomethyl group at the 3-position and an acetate group attached to the nitrogen atom at position 1 . The dihydrochloride salt form increases stability and water solubility compared to the free base.
Structural Representation
The compound can be represented using various chemical notations:
Notation Type | Representation |
---|---|
InChI | InChI=1S/C9H18N2O2.2ClH/c1-13-9(12)7-11-4-2-3-8(5-10)6-11;;/h8H,2-7,10H2,1H3;2*1H |
InChI Key | FYNDFQIKLLYENX-UHFFFAOYSA-N |
SMILES | COC(=O)CN1CCCC(C1)CN.Cl.Cl |
The molecular structure consists of a six-membered piperidine heterocycle with nitrogen as the heteroatom. The aminomethyl group is positioned at carbon-3 of the piperidine ring, while the acetate moiety is connected to the piperidine nitrogen .
Physical and Chemical Properties
The physical and chemical properties of Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride determine its behavior in various environments and its potential applications.
Physical Properties
Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride typically exists as a powder at room temperature . As a dihydrochloride salt, it demonstrates enhanced water solubility compared to its free base form. This property makes it particularly valuable for pharmaceutical applications where aqueous solubility is crucial for bioavailability.
Chemical Reactivity
The compound possesses several reactive functional groups:
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The amine group (-NH₂) functions as a nucleophile and can participate in various reactions including acylation, alkylation, and condensation reactions.
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The ester group (methyl acetate) can undergo hydrolysis, transesterification, and reduction reactions.
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The piperidine nitrogen represents a tertiary amine that can serve as a nucleophile in certain conditions despite being hindered.
Based on similar sulfonyl-containing compounds, it may participate in oxidation reactions to form sulfoxides or sulfones, reduction reactions converting the sulfonyl group to sulfide, and nucleophilic substitution reactions.
Synthesis and Preparation Methods
The synthesis of Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride typically involves multi-step procedures utilizing various organic chemistry techniques.
Purification Techniques
Purification of Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride likely involves techniques such as:
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Recrystallization from appropriate solvent systems
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Column chromatography for isolation of intermediates
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Precipitation and filtration for salt formation
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Vacuum drying to remove residual solvents
These techniques ensure the high purity required for research and pharmaceutical applications.
Applications and Biological Activity
Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride and structurally related compounds have been investigated for various applications, particularly in medicinal chemistry and pharmaceutical research.
Chemical Research Applications
In chemical research, this compound serves as:
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An intermediate in organic synthesis
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A building block for more complex molecular structures
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A reference compound for analytical method development
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A reagent for studying chemical reactions involving piperidine derivatives
Comparison with Related Compounds
Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride belongs to a broader family of piperidine derivatives with varying substituents and biological properties.
Structural Analogs
Several structurally related compounds can be compared:
Compound | CAS Number | Key Differences |
---|---|---|
Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate (free base) | 61797998 | Lacks HCl salt formation |
Methyl 2-(piperidin-3-yl)acetate hydrochloride | 247259-31-0 | Lacks aminomethyl group |
Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate | 1170562-90-9 | Contains sulfonyl group; aminomethyl at position 4 |
The position of the aminomethyl group (3 vs. 4 position), the presence of additional functional groups (such as sulfonyl), and the salt form significantly influence the properties and potential applications of these compounds .
Structure-Activity Relationships
Structure-activity relationship studies with similar compounds suggest that:
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The piperidine ring serves as a conformationally restricted scaffold that can position functional groups in specific spatial orientations.
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The aminomethyl group often participates in hydrogen bonding with biological targets.
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The acetate moiety may contribute to binding interactions and can serve as a point for further derivatization.
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The salt form affects solubility, stability, and bioavailability profiles.
These structural features collectively determine the biological activity and chemical reactivity of the compound.
Spectroscopic Characteristics
Spectroscopic data is essential for compound characterization and structural confirmation.
Research Status and Future Perspectives
Current research involving Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride and related compounds continues to evolve.
Current Research Focus
The compound is primarily used in research contexts as:
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A chemical intermediate in the synthesis of more complex molecules
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A component in structure-activity relationship studies
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A potential pharmaceutical precursor
Research applications focus on non-human studies, consistent with its designation as a research-only compound.
Future Research Directions
Future investigations may explore:
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Optimization of synthetic routes for higher yields and purity
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Detailed structure-activity relationship studies to enhance biological activity
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Development of derivatives with improved pharmacological properties
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Applications in catalysis or materials science
As pharmaceutical research continues to explore heterocyclic compounds, Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride may serve as a valuable building block for developing novel therapeutic agents.
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